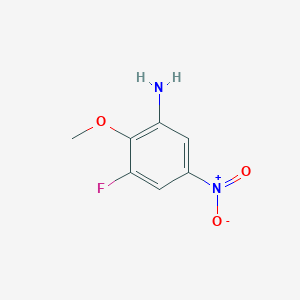

3-Fluoro-2-methoxy-5-nitroaniline

Descripción

Significance of Substituted Fluoroanilines in Chemical Research

Substituted fluoroanilines are a class of organic compounds that have garnered considerable attention in chemical research, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an aniline (B41778) framework can significantly alter the molecule's physical, chemical, and biological characteristics. tcichemicals.com Fluorine's high electronegativity and small size can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. researchgate.netnih.gov These modifications are highly sought after in medicinal chemistry and materials science. numberanalytics.com

In drug discovery, for instance, the strategic placement of a fluorine atom can enhance a drug's binding affinity to its target, improve its pharmacokinetic profile, and increase its metabolic resistance. tcichemicals.comresearchgate.net This is because the carbon-fluorine bond is exceptionally strong and not easily metabolized by the body. tcichemicals.com Consequently, many modern pharmaceuticals contain at least one fluorine atom.

Strategic Position of 3-Fluoro-2-methoxy-5-nitroaniline as a Versatile Synthetic Building Block

This compound stands out as a particularly valuable synthetic building block due to the specific arrangement of its functional groups. The presence of a fluorine atom, a methoxy (B1213986) group, a nitro group, and an amino group on the same aromatic ring provides a wealth of opportunities for synthetic transformations. Each of these groups can be selectively targeted and modified, allowing for the construction of complex molecular architectures.

The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or diazotization. The amino group itself can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. The fluorine atom, being a relatively poor leaving group in nucleophilic aromatic substitution, often remains intact during many transformations, thereby preserving its beneficial properties in the final product. However, under specific conditions, it can be displaced. The methoxy group can also be cleaved to reveal a hydroxyl group, adding another layer of synthetic versatility. This multi-functionality makes this compound a key intermediate in the synthesis of various high-value compounds. chemicalbook.com

Evolution of Research Trends for Fluorinated Aromatic Compounds

The field of fluorine chemistry has witnessed a significant evolution in recent decades. mdpi.com Initially, the introduction of fluorine into aromatic rings was often challenging, requiring harsh reaction conditions and limited functional group tolerance. acs.org Traditional methods like the Balz-Schiemann reaction, while historically important, have been largely superseded by more modern and versatile techniques.

Recent years have seen the development of novel fluorination methods, including those mediated by transition metals and photoredox catalysis, which offer milder reaction conditions and greater selectivity. acs.orgacs.org There is also a growing trend towards the use of fluorinated building blocks, like this compound, which already contain the desired fluorine atom and can be readily incorporated into larger molecules. tcichemicals.com Furthermore, research is increasingly focused on understanding the subtle effects of fluorine substitution on molecular conformation and non-covalent interactions, which can have profound implications for a molecule's biological activity or material properties. researchgate.net

Interdisciplinary Relevance of this compound in Contemporary Chemistry

The utility of this compound extends beyond traditional organic synthesis and into various interdisciplinary areas of chemistry. Its importance is particularly pronounced in medicinal chemistry, where it serves as a crucial intermediate in the synthesis of pharmaceutically active compounds. chemicalbook.com For example, it is a key component in the preparation of certain kinase inhibitors used in cancer therapy. chemicalbook.com

In materials science, the incorporation of fluorinated building blocks can lead to the development of new materials with enhanced thermal stability, chemical resistance, and unique electronic properties. numberanalytics.com The specific substitution pattern of this compound can be exploited to fine-tune the properties of polymers, liquid crystals, and other advanced materials. As our understanding of the unique properties of fluorinated compounds continues to grow, so too will the interdisciplinary applications of versatile building blocks like this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLXUSZWFUEGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Fluoro 2 Methoxy 5 Nitroaniline

Established Synthetic Pathways Towards 3-Fluoro-2-methoxy-5-nitroaniline

The synthesis of this compound is logically approached through the electrophilic nitration of a suitable precursor. The most direct precursor would be 3-fluoro-2-methoxyaniline . The regiochemical outcome of the nitration is directed by the existing substituents on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups, while the fluoro (-F) group is a weakly deactivating, ortho-, para-director. The position of nitration is therefore a result of the combined influence of these groups.

A common and established strategy for the nitration of anilines involves the protection of the highly reactive amino group, typically as an acetamide, to prevent oxidation and control the regioselectivity. google.com This leads to a plausible multi-step synthesis as outlined below:

Proposed Synthetic Pathway:

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Acetylation (Protection) | 3-Fluoro-2-methoxyaniline | Acetic anhydride, Acetic acid | N-(3-fluoro-2-methoxyphenyl)acetamide |

| 2 | Nitration | N-(3-fluoro-2-methoxyphenyl)acetamide | Fuming nitric acid, Sulfuric acid | N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide |

| 3 | Deacetylation (Deprotection) | N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric acid, Methanol | This compound |

This pathway mirrors the industrial synthesis of the isomeric 4-fluoro-2-methoxy-5-nitroaniline (B580436) , where N-(4-fluoro-2-methoxyphenyl)acetamide is nitrated and subsequently deprotected. google.com The nitration in step 2 is typically performed at low temperatures (e.g., 0-5°C) to control the exothermic reaction and minimize side-product formation. google.com The final step involves acid-catalyzed hydrolysis to remove the acetyl group and yield the target aniline (B41778). google.com

Exploration of Novel and Efficient Synthetic Routes

Modern synthetic chemistry offers avenues for more efficient and safer production. A significant advancement is the use of continuous flow chemistry . The nitration step, in particular, benefits from this technology. Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for precise temperature control of highly exothermic reactions and minimizing the accumulation of hazardous intermediates. acs.org A three-step flow process involving esterification, nitration, and hydrolysis has been successfully applied to the synthesis of the related compound 4-fluoro-2-methoxy-5-nitrophenol, achieving a total residence time of only 234 seconds and a high yield. acs.org Such a strategy could be adapted for this compound, drastically reducing reaction times and improving process safety.

Furthermore, novel catalytic systems are being explored for key bond-forming reactions. For instance, the synthesis of precursors can be improved by replacing traditional methods with modern catalytic couplings. A low-cost nickel-catalyzed reductive coupling strategy has been reported as an alternative to two-step palladium-catalyzed reactions in the synthesis of related aniline derivatives, reducing material costs and avoiding regioselectivity issues. google.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be integrated into the synthesis of this compound to reduce its environmental impact. Key areas for improvement include:

Atom Economy: Utilizing catalytic methods over stoichiometric reagents enhances atom economy. For example, the reduction of a nitro precursor to an amine via catalytic hydrogenation is preferable to using stoichiometric metals like iron or tin, which generate significant metal waste. google.com

Waste Reduction: Continuous flow processes can reduce waste by improving reaction selectivity and minimizing the need for purification washes with alkaline solutions. acs.org

Use of Safer Reagents: Exploring milder and more selective nitrating agents can reduce the risks associated with using mixtures of fuming nitric and sulfuric acids.

Energy Efficiency: The significantly shorter reaction times in flow chemistry compared to prolonged batch processes lead to substantial energy savings. acs.org

Catalytic Strategies for Precursor Synthesis and Functional Group Introduction

Catalysis is central to the efficient synthesis of both the precursors and the final product.

Nitro Group Reduction: The synthesis of the precursor, 3-fluoro-2-methoxyaniline, could start from a dinitro- or nitro-fluoro-anisole intermediate. The reduction of a nitro group is a fundamental transformation that is often achieved catalytically. A variety of catalysts are effective, including:

Raney Nickel google.com

Palladium-on-carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Iron in acidic media guidechem.com

These catalytic hydrogenation methods are generally high-yielding and cleaner than using stoichiometric reducing agents like zinc powder. guidechem.com

Introduction of Functional Groups: The synthesis of the aromatic core can also rely on catalytic reactions. For example, palladium-catalyzed Buchwald-Hartwig amination or C-O coupling reactions could be envisioned for constructing the aniline or ether functionalities on a suitably halogenated benzene ring.

Optimization of Reaction Conditions for Yield, Purity, and Selectivity

Optimizing the synthetic pathway is critical for maximizing yield and purity while minimizing isomeric impurities. For the proposed synthesis of this compound, several parameters in the nitration step (Step 2) would require careful optimization. Modern approaches to optimization utilize high-throughput screening and design of experiments (DoE) to efficiently map the reaction landscape.

Key Parameters for Optimization of the Nitration Step:

| Parameter | Range/Variable | Impact on Reaction |

| Temperature | -15°C to 25°C | Controls reaction rate and selectivity. Lower temperatures are crucial to prevent over-nitration and decomposition. google.comacs.org |

| Nitrating Agent Ratio | 1.0 to 1.5 equivalents | Affects conversion and the formation of dinitrated byproducts. |

| Acid Catalyst | Ratio of H₂SO₄ to HNO₃ | The concentration and ratio of sulfuric acid influence the generation of the active nitronium ion (NO₂⁺). acs.org |

| Reaction Time | 5 minutes to 5 hours | Dependent on temperature and reagent concentration; must be sufficient for complete conversion without promoting side reactions. google.com |

| Solvent | Dichloromethane, Acetic acid | The choice of solvent affects reagent solubility and can influence reaction selectivity. |

By systematically varying these parameters, optimal conditions can be identified that provide the highest possible yield and purity of the desired N-(3-fluoro-2-methoxy-5-nitrophenyl)acetamide intermediate, which directly impacts the quality of the final product.

Scalable Synthesis and Process Chemistry Considerations

Translating a laboratory-scale synthesis to a multi-kilogram industrial process introduces significant challenges related to safety, cost, and handling. The nitration step is of particular concern due to its highly exothermic nature.

Key considerations for scale-up include:

Thermal Management: Efficient heat removal is paramount. For large batch reactors, this requires robust cooling systems and careful control over the rate of reagent addition. The use of continuous flow reactors at a pilot or production scale offers a much safer alternative by maintaining a very small reaction volume at any given time. acs.org

Work-up and Isolation: Procedures must be adapted for large volumes. This includes handling large quantities of aqueous solutions for quenching and washing, as well as efficient extraction with organic solvents. Crystallization is often the preferred method for purification on a large scale, requiring optimization of solvent systems and cooling profiles to ensure high purity and good crystal morphology for easy filtration. google.com

Reagent Cost and Availability: For commercial production, the cost of starting materials and reagents is a major factor. Route scouting for large-scale synthesis often prioritizes cheaper, more fundamental starting materials.

Process Safety: A thorough safety assessment (e.g., reaction calorimetry) is required to understand the thermal hazards of the process and to implement appropriate safety controls.

The detailed procedures outlined in patents for the synthesis of the 4-fluoro isomer provide a valuable template for the scalable production of this compound, including specific details on charging reactors, controlling temperatures during addition, and large-scale work-up and purification. google.com

Reaction Mechanisms and Intrinsic Reactivity Studies of 3 Fluoro 2 Methoxy 5 Nitroaniline

Mechanistic Investigations of Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) reactions on 3-fluoro-2-methoxy-5-nitroaniline are highly feasible due to the presence of the strongly electron-withdrawing nitro group. This group significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

In this molecule, the fluorine atom is positioned ortho to the nitro group, making it an excellent leaving group in an SNAr reaction. The mechanism proceeds via a two-step pathway:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom (C3). This attack is regioselective due to the powerful activation by the ortho-nitro group. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group.

This pathway is analogous to the SNAr reactions observed in similar compounds where a halogen is activated by an ortho- or para-nitro group. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org Similarly, the substitution of nitro groups in methoxy-substituted nitroaromatics further underscores the principle that strong electron-withdrawing groups are essential for activating the ring for SNAr. researchgate.net In the case of this compound, the fluorine atom is the most probable site for nucleophilic substitution due to the direct activating effect of the ortho-nitro group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the this compound ring is directed to the two unsubstituted positions: C4 and C6. The regioselectivity of the reaction is determined by the combined directing effects of the four existing substituents. wikipedia.org

Amino (-NH2): A strongly activating, ortho, para-director. minia.edu.eg

Methoxy (B1213986) (-OCH3): A strongly activating, ortho, para-director. minia.edu.eg

Fluoro (-F): A weakly deactivating, ortho, para-director. minia.edu.eg

Nitro (-NO2): A strongly deactivating, meta-director. minia.edu.eg

Table 1: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Effect on C4 Position | Effect on C6 Position |

|---|---|---|

| -NH2 (at C1) | Para (Activating) | Ortho (Activating) |

| -OCH3 (at C2) | Meta (Deactivating) | Ortho (Activating) |

| -F (at C3) | Ortho (Activating) | Para (Activating) |

| -NO2 (at C5) | Meta (Deactivating) | Meta (Deactivating) |

Based on this analysis, both C4 and C6 are activated for electrophilic attack. The amino group provides strong activation at both positions (para to C4, ortho to C6). The fluorine atom also directs to both positions. The methoxy group, however, strongly activates the C6 position (ortho) but not the C4 position (meta). Conversely, the deactivating nitro group exerts its influence at both positions.

Given the potent ortho-directing nature of the methoxy group and the ortho, para-directing nature of the amino group, substitution at the C6 position is generally favored due to the synergistic activating effects from both the -NH2 and -OCH3 groups. However, steric hindrance from the adjacent methoxy group might lead to a mixture of products, with some substitution also occurring at the C4 position.

Reactivity Profile of the Anilino Functionality

The anilino (-NH2) group in this compound retains its characteristic nucleophilic nature, though its reactivity is modulated by the other ring substituents. The presence of the strongly electron-withdrawing nitro and fluoro groups reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline (B41778). The electron-donating methoxy group partially counteracts this effect.

Key reactions involving the anilino functionality include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although this can be prone to overalkylation.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). The stability of the diazonium salt is influenced by the ring's electronic properties.

Nitro Group Transformations and Reduction Pathways

The nitro group is a versatile functional group that can undergo several transformations, the most common and significant of which is reduction to an amino group. This transformation is a critical step in the synthesis of many poly-functionalized aromatic compounds. sci-hub.st

The reduction of the nitro group proceeds through a six-electron process, typically involving nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov Depending on the reaction conditions and the reducing agent, these intermediates can sometimes be isolated, but they are usually converted directly to the final amine. orientjchem.org This would yield 3-fluoro-2-methoxybenzene-1,5-diamine .

Common methods for nitro group reduction are highly chemoselective and tolerate a wide range of other functional groups, including halogens and ethers. sci-hub.stresearchgate.net

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reducing Agent System | Description |

|---|---|

| H₂ with Metal Catalyst | Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. researchgate.net |

| Transfer Hydrogenation | Use of a hydrogen donor like hydrazine, formic acid, or ammonium (B1175870) formate (B1220265) with a metal catalyst. organic-chemistry.org |

| Metal/Acid Systems | Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl). |

| Metal-Free Reductions | Methods using reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tetrahydroxydiboron. organic-chemistry.org |

The choice of method depends on the desired selectivity and the presence of other sensitive functional groups in the molecule. For this compound, catalytic hydrogenation is a clean and efficient option.

Influence of Fluorine and Methoxy Substituents on Aromatic Ring Activation and Deactivation

Methoxy (-OCH3): The oxygen atom in the methoxy group is also electronegative, leading to an inductive withdrawal (-I). However, its ability to donate a lone pair of electrons via resonance (+M effect) is exceptionally strong and overwhelmingly outweighs its inductive effect. This powerful resonance donation makes the methoxy group a strong activator of the aromatic ring for electrophilic substitution and an ortho, para-director. minia.edu.eg

In this compound, the strong activating (+M) effect of the methoxy group dominates the weak deactivating (-I) effect of the fluorine atom, rendering the ring activated towards electrophilic substitution compared to a ring with only deactivating groups. Recent studies on related fluorinated methoxy compounds have highlighted the nuanced balance between inductive and resonance effects in determining the electronic properties of such molecules. nuph.edu.ua

Side Reactions and Undesired Pathway Analysis

The synthesis and reactions of a multi-functionalized compound like this compound can be accompanied by several potential side reactions. sit.edu.cn

During Electrophilic Aromatic Substitution:

Isomer Formation: As discussed, substitution can occur at both the C4 and C6 positions, potentially leading to a mixture of constitutional isomers that may be difficult to separate.

Oxidation: Strong electrophilic conditions (e.g., harsh nitrating or halogenating agents) can lead to the oxidation of the highly activating amino and methoxy groups, reducing the yield of the desired product.

During Nucleophilic Aromatic Substitution:

While the fluorine at C3 is the most likely site for substitution, under very harsh conditions, substitution of the nitro group could potentially occur, although this is a much less favored pathway.

During Nitro Group Reduction:

Incomplete Reduction: If the reduction is not carried to completion, intermediate species such as the corresponding azoxy, azo, or hydroxylamino compounds may be formed as byproducts. orientjchem.org

Hydrogenolysis: In catalytic hydrogenation, particularly with aggressive catalysts or conditions, there is a small risk of C-F bond cleavage (hydrodefluorination), although this is generally not a major issue under standard conditions for nitro reduction.

During Diazotization of the Anilino Group:

Self-Coupling: The diazonium salt formed can potentially couple with an unreacted molecule of the starting aniline, which is highly activated, leading to the formation of an azo dye as a byproduct. This is typically minimized by maintaining a low temperature and using an excess of acid.

Derivatization Strategies and Advanced Synthetic Utility of 3 Fluoro 2 Methoxy 5 Nitroaniline

Synthesis of Novel Substituted Aromatic Anilines and their Analogues

The derivatization of 3-fluoro-2-methoxy-5-nitroaniline allows for the synthesis of a wide range of substituted anilines. The amino group can undergo various reactions, including acylation and alkylation, to introduce new functionalities. For instance, acylation with acid chlorides or anhydrides can yield the corresponding amides, which can serve as precursors for further transformations or as final products with specific biological activities. A patented process describes the acetylation of the related 4-fluoro-2-methoxyaniline (B49241) to produce N-(4-fluoro-2-methoxyphenyl)acetamide, a key step before nitration to introduce the nitro group. google.com This highlights a common strategy where the amino group is protected before subsequent ring functionalization. google.com

Furthermore, the nitro group can be reduced to an amino group, creating a diamino derivative that opens up new avenues for substitution. This reduction is a standard transformation in aniline (B41778) chemistry and can be achieved using various reducing agents, such as zinc powder in a mixture of ethanol (B145695) and water. guidechem.com The resulting diamine can then be selectively functionalized at either amino group, depending on their respective reactivities, which are influenced by the electronic effects of the other substituents on the ring.

A catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This approach, which proceeds via an imine condensation–isoaromatization pathway, offers a novel route to synthetically useful aniline derivatives. beilstein-journals.org While not directly employing this compound, this methodology could potentially be adapted for its derivatives, showcasing the ongoing innovation in aniline synthesis. beilstein-journals.org

The table below summarizes some potential derivatization reactions starting from this compound to generate novel substituted anilines.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Acetic Anhydride | N-(3-Fluoro-2-methoxy-5-nitrophenyl)acetamide | Acylation |

| This compound | Alkyl Halide, Base | N-Alkyl-3-fluoro-2-methoxy-5-nitroaniline | Alkylation |

| This compound | Zn, NH4Cl | 3-Fluoro-2-methoxybenzene-1,5-diamine | Reduction |

| This compound | Arylboronic Acid, Pd Catalyst | N-Aryl-3-fluoro-2-methoxy-5-nitroaniline | Buchwald-Hartwig Amination |

Construction of Nitrogen-Containing Heterocyclic Systems Utilizing the this compound Scaffold

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a key focus of medicinal chemistry. nih.govresearchgate.netnih.gov The structural features of this compound make it an excellent starting material for the construction of various heterocyclic systems. The presence of both an amino group and a nitro group, which can be readily converted to another amino group, provides the necessary functionalities for cyclization reactions to form fused heterocyclic rings.

For example, the diamino derivative of this compound can be reacted with dicarbonyl compounds or their equivalents to construct quinoxaline (B1680401) or benzimidazole (B57391) rings. The specific heterocycle formed depends on the nature of the cyclizing agent. The synthesis of nitrogen-containing heterocycles is a major area of research, with a focus on developing new drug scaffolds. ekb.eg

Furthermore, the amino group can participate in cyclization reactions with other functional groups introduced into the molecule. For instance, if an appropriate side chain is introduced at the ortho position to the amino group, intramolecular cyclization can lead to the formation of indole (B1671886) or quinoline (B57606) derivatives. nih.gov The synthesis of fluorinated nitrogen heterocycles is of particular interest, as the incorporation of fluorine can significantly enhance the biological activity of a molecule. ekb.eg

The following table illustrates potential heterocyclic systems that could be synthesized from derivatives of this compound.

| Derivative of this compound | Cyclizing Agent | Heterocyclic System |

| 3-Fluoro-2-methoxybenzene-1,5-diamine | Glyoxal | 6-Fluoro-7-methoxyquinoxaline |

| 3-Fluoro-2-methoxybenzene-1,5-diamine | Formic Acid | 6-Fluoro-7-methoxy-1H-benzo[d]imidazole |

| ortho-Alkynyl-3-fluoro-2-methoxy-5-nitroaniline | - | Indole Derivative |

| ortho-Acyl-3-fluoro-2-methoxy-5-nitroaniline | Base | Quinoline Derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.net While the direct use of this compound in such reactions can be challenging due to the potential for catalyst inhibition by the nitro group, its derivatives can be effectively employed. For instance, the amino group can be converted to a more suitable functional group for cross-coupling, such as a halide or a triflate.

Alternatively, recent advances have shown that nitroarenes can be directly used as coupling partners in certain transition metal-catalyzed reactions. rhhz.net For example, palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with arylboronic acids has been developed, offering a direct method for the formation of biaryl compounds. rhhz.net Similarly, Buchwald-Hartwig amination of nitroarenes provides a route to N-aryl and N-alkyl anilines. rhhz.net These methods could potentially be applied to this compound, allowing for the direct introduction of aryl or amino substituents.

The fluorine atom on the ring can also participate in cross-coupling reactions, although this typically requires harsh conditions. However, the development of new catalysts and ligands is continually expanding the scope of C-F bond activation. rsc.org

The table below provides examples of potential cross-coupling reactions involving derivatives of this compound.

| Derivative of this compound | Coupling Partner | Catalyst System | Product |

| This compound | Arylboronic Acid | Pd(acac)2, BrettPhos | 5-Aryl-3-fluoro-2-methoxyaniline |

| 3-Bromo-5-fluoro-6-methoxyaniline | Alkene | Pd Catalyst | 5-Fluoro-6-methoxy-3-vinylaniline |

| This compound | Amine | Pd Catalyst | N-Substituted-3-fluoro-2-methoxybenzene-1,5-diamine |

Selective Functionalization and Regiochemical Control in Derivatization

The regiochemical outcome of reactions involving this compound is governed by the directing effects of the existing substituents. The methoxy (B1213986) group is an ortho, para-director, while the nitro group is a meta-director. The fluorine atom is also an ortho, para-director, but its electronic effect is weaker than that of the methoxy group. The amino group is a strong ortho, para-director. These competing directing effects can be exploited to achieve selective functionalization at specific positions on the aromatic ring.

For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, are likely to occur at the position ortho to the methoxy group and meta to the nitro group. A patent for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) describes the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, where the incoming nitro group is directed to the position ortho to the methoxy group and meta to the acetylamino group. google.com

By carefully choosing the reaction conditions and protecting groups, it is possible to control the regioselectivity of derivatization. For instance, protecting the amino group as an amide can modulate its directing effect and allow for functionalization at other positions. The concept of "regioexhaustive substitution" has been applied to fluorinated pyridines, where different protecting groups are used to direct metalation to each vacant position. epfl.ch A similar strategy could be employed for this compound to achieve selective functionalization.

Stereoselective Transformations and Chiral Derivatization

While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral molecules. This can be achieved by introducing a chiral center through a stereoselective reaction or by resolving a racemic mixture of a chiral derivative.

For instance, if a prochiral group is introduced into the molecule, it can be transformed into a chiral center using a stereoselective catalyst or reagent. Asymmetric reduction of a ketone or imine derivative of this compound could lead to the formation of a chiral alcohol or amine, respectively.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgtcichemicals.comnih.gov The amino group of this compound makes it a suitable component for various MCRs, such as the Ugi and Passerini reactions. organic-chemistry.orgtcichemicals.com

In an Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form an α-acylamino amide. By using this compound as the amine component, a diverse library of compounds can be generated by varying the other three components. youtube.com These products can serve as scaffolds for further derivatization or as final products with potential biological activity.

The Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, can also be adapted to incorporate derivatives of this compound. While the aniline itself is not a direct component, its derivatives, such as an aldehyde or carboxylic acid, could be used.

The table below outlines a potential Ugi reaction incorporating this compound.

| Amine Component | Carbonyl Component | Isocyanide Component | Carboxylic Acid Component | Product |

| This compound | Aldehyde (R1-CHO) | Isocyanide (R2-NC) | Carboxylic Acid (R3-COOH) | α-(R3-carboxamido)-N-(3-fluoro-2-methoxy-5-nitrophenyl)-N-(R2)-R1-acetamide |

Theoretical and Computational Investigations of 3 Fluoro 2 Methoxy 5 Nitroaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize molecular geometry and calculate electronic properties. nih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the nature of electronic transitions. youtube.comscispace.com A smaller energy gap suggests higher reactivity and easier electronic excitation. scielo.org.za

In substituted anilines, the amino group generally raises the HOMO energy, while the nitro group lowers the LUMO energy, leading to a smaller energy gap and significant intramolecular charge transfer from the amino to the nitro group. scispace.comresearchgate.net The presence of the fluorine and methoxy (B1213986) groups further modulates these energy levels. For instance, in studies of similar fluoroaniline (B8554772) isomers, the HOMO-LUMO energy gap was calculated to be around 3.8-3.9 eV using DFT. researchgate.net Computational studies on 2-methoxy-4-nitroaniline (B147289) also highlight the charge transfer characteristics within the molecule, as indicated by the HOMO-LUMO energies. scispace.com

Table 1: Representative HOMO-LUMO Energy Gaps for Related Nitroaniline Derivatives (DFT Calculations)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 5-nitro-2-fluoroaniline | - | - | 3.874 | researchgate.net |

| 2-nitro-5-fluoroaniline | - | - | 3.979 | researchgate.net |

Quantum Chemical Calculations of Reactivity Descriptors and Sites

Quantum chemical calculations allow for the determination of various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors can be global, applying to the molecule as a whole, or local, indicating reactivity at specific atomic sites.

Global reactivity descriptors are derived from the HOMO and LUMO energies and include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower value indicates higher reactivity. scielo.org.za

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. researchgate.netniscpr.res.in

These parameters are essential for comparing the reactivity of different compounds. nih.gov

Local reactivity is often analyzed using Fukui functions and the dual descriptor . scm.com These tools help identify the most likely sites for electrophilic (electron-accepting) and nucleophilic (electron-donating) attacks by analyzing the change in electron density when an electron is added or removed. scm.com For aromatic compounds with multiple substituents like 3-Fluoro-2-methoxy-5-nitroaniline, these calculations can pinpoint which atoms on the benzene (B151609) ring or which functional groups are most susceptible to reaction.

Table 2: Calculated Global Reactivity Descriptors for a Related Thiazolidinone Derivative (MNTZ)

| Parameter | Value (eV) - B3LYP |

|---|---|

| Ionization Potential (I) | 5.429 |

| Electron Affinity (A) | 2.713 |

| Electronegativity (χ) | 4.071 |

Source: Adapted from computational studies on a complex heterocyclic molecule. scielo.org.za These values illustrate the type of data generated from such calculations.

Conformational Analysis and Intermolecular Interactions via Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule with multiple substituents on a benzene ring, such as this compound, rotation around single bonds (e.g., C-O of the methoxy group, C-N of the amino group) can lead to various conformers. The presence of a fluorine atom can significantly influence the conformational preferences of the sugar ring in fluorinated nucleosides. sci-hub.box

In a related compound, 2-fluoro-5-nitroaniline (B1294389), crystallographic data reveals the presence of an intramolecular N-H···F hydrogen bond. researchgate.net The crystal structure is further stabilized by intermolecular C-H···O and N-H···O hydrogen bonds, which form chains and ring motifs. researchgate.net It is highly probable that this compound would also exhibit similar intra- and intermolecular hydrogen bonding patterns, influencing its crystal packing and physical properties.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule, including its conformational changes and interactions with other molecules (e.g., in a solvent or a condensed phase) over time. nih.gov These simulations provide a detailed atomistic view of intermolecular forces and how they govern the macroscopic properties of the material.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as electrophilic substitution or reduction of the nitro group, computational modeling can determine the most favorable reaction pathway. The process involves locating the transition state structure for each step and calculating its energy, which corresponds to the activation energy of that step. A known synthetic route for the related compound 3-methoxy-5-nitroaniline (B1585972) involves the reduction of one nitro group from 3,5-dinitroanisole, followed by diazotization to introduce other functional groups. Theoretical modeling of these reaction types for this compound could provide detailed mechanistic insights and help optimize reaction conditions.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Theoretical calculations can accurately predict various spectroscopic properties, which can then be validated against experimental data. This synergy is a powerful approach for structure confirmation and analysis. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other approximations in the theoretical model, typically showing good agreement with experimental FT-IR spectra. nih.govscispace.com For example, the calculated vibrational frequencies for 2-methoxy-4-nitroaniline were compared with experimental FT-IR and FT-Raman spectra, leading to a detailed assignment of vibrational modes. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate 1H and 13C NMR chemical shifts. nih.govscielo.org.za These theoretical predictions are often in excellent agreement with experimental spectra, aiding in the structural elucidation of complex molecules. niscpr.res.in

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of electronic transitions, such as the HOMO→LUMO transition. nih.gov These calculations can explain the origin of the absorption bands observed in experimental UV-Vis spectra. niscpr.res.inmaterialsciencejournal.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (2-methoxy-4-nitroaniline)

| Assignment | Experimental FT-IR | Calculated (B3LYP) |

|---|---|---|

| N-H asymmetric stretch | 3485 | 3501 |

| N-H symmetric stretch | 3371 | 3388 |

| NO₂ asymmetric stretch | 1475 | 1479 |

Source: Adapted from Udhayakala et al. scispace.com This demonstrates the typical accuracy of DFT in predicting vibrational spectra.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a set of compounds and their physicochemical properties. nih.govyoutube.com This approach is particularly useful for predicting the properties of new or hypothetical derivatives without the need for their synthesis and experimental measurement. nih.gov

For derivatives of this compound, a QSPR model could be developed by:

Generating a series of virtual derivatives by modifying substituents.

Calculating a wide range of molecular descriptors for each derivative. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), topological, and quantum chemical parameters. nih.gov

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with a specific property of interest (e.g., solubility, reactivity, biological activity). nih.govyoutube.com

QSPR studies on other classes of compounds, like pyridazine (B1198779) derivatives for corrosion inhibition, have successfully used descriptors such as HOMO and LUMO energies, dipole moment, hardness, and molecular volume to build predictive models. nih.gov A similar approach could be applied to derivatives of this compound to guide the design of new molecules with desired properties.

Advanced Spectroscopic Characterization Research of 3 Fluoro 2 Methoxy 5 Nitroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-Fluoro-2-methoxy-5-nitroaniline, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

¹H NMR: The proton NMR spectrum of a related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), shows distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.com The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For instance, in 2-methoxy-5-nitroaniline (B165355) hydrochloride, the chemical shifts of the carbon atoms in the benzene (B151609) ring and the methoxy group can be assigned. chemicalbook.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for probing the local electronic environment of the fluorine nucleus. nih.gov The chemical shift of the fluorine atom is highly sensitive to the nature and position of the substituents on the aromatic ring. nih.govbeilstein-journals.org This technique is instrumental in confirming the fluorine's position and studying its interaction with neighboring functional groups.

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.85-6.62 | m | - | Aromatic Protons |

| ¹H | 4.15-3.43 | br s | - | -NH₂ |

| ¹³C | 157.7-109.6 | - | - | Aromatic Carbons |

| ¹³C | 55.8 | - | - | Methoxy Carbon |

Note: The data presented is a representative range compiled from various sources and may not correspond to a single specific spectrum. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation behavior. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. nih.gov

The mass spectrum of the parent ion reveals the molecular weight of the compound. For 2-fluoro-5-nitroaniline (B1294389), the top peak in the mass spectrum corresponds to the molecular ion at m/z 156. nih.gov The fragmentation pattern, which shows peaks at m/z 110 and 83, provides clues about the stability of different fragments and helps in confirming the structure. nih.gov Isotopic profiling can be used to confirm the presence and number of specific elements, such as nitrogen and oxygen, based on their natural isotopic abundances.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum exhibits characteristic absorption bands for the nitro group (NO₂), the amine group (NH₂), the ether linkage (C-O-C), and the carbon-fluorine bond (C-F). For example, in 2-nitroaniline (B44862), characteristic vibrational frequencies can be assigned to the functional groups. researchgate.net The positions of these bands can be influenced by intramolecular hydrogen bonding and the electronic effects of the substituents. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of 2-fluoro-5-nitroaniline has been documented and can be used for structural analysis. nih.gov

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretching | 1550-1500 |

| NO₂ | Symmetric Stretching | 1350-1300 |

| C-N | Stretching | 1300-1200 |

| C-O (ether) | Stretching | 1275-1200 |

| C-F | Stretching | 1200-1000 |

Note: These are typical ranges for the indicated functional groups and the exact positions can vary.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For a related compound, 2-fluoro-5-nitroaniline, X-ray crystallographic data reveals a monoclinic crystal system with the space group P21/n. researchgate.net The analysis shows an intramolecular N—H⋯F hydrogen bond and that the crystal packing is stabilized by C—H⋯O and N—H⋯O hydrogen bonds. researchgate.net Such studies are crucial for understanding the solid-state properties and potential polymorphism of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital or LUMO).

The UV-Vis spectrum of nitroanilines typically shows absorption bands corresponding to π-π* and n-π* transitions. scielo.org.zaresearchgate.net For instance, studies on 2-nitroaniline show distinct absorption peaks that can be analyzed to understand the electronic structure. researchgate.net The position and intensity of these bands are influenced by the substituents on the benzene ring and the solvent used. These studies are valuable for understanding the color and photophysical properties of the compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) of Chiral Derivatives

While this compound itself is not chiral, the synthesis of its chiral derivatives opens the door to chiroptical spectroscopic studies. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration and conformational preferences of chiral molecules.

Should a chiral center be introduced into a derivative of this compound, for example, through a chiral side chain, ECD spectroscopy could be used to study the electronic transitions of the chiral molecule. Similarly, VCD would provide information about the stereochemistry based on the differential absorption of left and right circularly polarized infrared light. These techniques would be indispensable for the full stereochemical characterization of any such chiral derivatives.

Applications of 3 Fluoro 2 Methoxy 5 Nitroaniline in Complex Chemical Synthesis

Role as a Precursor in the Synthesis of Advanced Organic Intermediates

The structural features of 3-Fluoro-2-methoxy-5-nitroaniline make it a valuable precursor for a range of advanced organic intermediates. The presence of three distinct functional groups—amino, nitro, and fluoro—on the benzene (B151609) ring allows for selective chemical transformations. The amino group can be readily diazotized and replaced with a variety of other functionalities, or it can participate in condensation and N-alkylation reactions. The nitro group can be reduced to an amino group, creating a diamino derivative, or it can be displaced under specific nucleophilic aromatic substitution conditions. The fluorine atom also offers a site for nucleophilic substitution or can be retained to modulate the electronic properties and bioavailability of the final products.

These reactive sites enable chemists to use this compound as a starting point for multi-step syntheses, leading to highly functionalized aromatic compounds that are themselves key intermediates in the production of pharmaceuticals, dyes, and other complex organic molecules.

Utilization in the Synthesis of Specialty Chemicals

The synthesis of specialty chemicals often requires building blocks with a specific combination of functional groups to achieve desired physical or chemical properties. This compound serves this purpose by providing a platform for creating molecules with tailored characteristics. For instance, the combination of a fluorine atom and a nitro group can be exploited in the design of energetic materials or in the synthesis of chromophores where the electronic push-pull system across the aromatic ring is fine-tuned by the methoxy (B1213986) and amino groups. The unique substitution pattern can lead to specialty chemicals with applications as additives, electronic chemicals, or components in diagnostic assays.

Contribution to the Development of Agrochemical Precursors

In the field of agrochemicals, the development of new herbicides, pesticides, and fungicides often relies on the synthesis of novel bioactive molecules. The presence of a fluorinated benzene ring is a common motif in many successful agrochemicals due to the enhanced metabolic stability and binding affinity conferred by the fluorine atom. This compound can be utilized as a foundational element in the synthesis of such compounds. The amino and nitro groups can be chemically manipulated to introduce the necessary pharmacophores and linkers to build the final active agrochemical ingredient. The specific arrangement of substituents on the aniline (B41778) ring can influence the molecule's mode of action and selectivity.

Application in the Synthesis of Advanced Materials Building Blocks

The pursuit of advanced materials with novel optical, electronic, or thermal properties is a significant area of modern chemistry. This compound can serve as a monomer or a key building block in the synthesis of polymers and other advanced materials. The functional groups on the molecule allow for its incorporation into larger macromolecular structures through polymerization or condensation reactions. The fluorine and nitro groups can impart specific properties such as thermal stability, flame retardancy, or non-linear optical activity to the resulting materials. These materials could find applications in electronics, aerospace, and other high-technology sectors. For example, it is mentioned as a building block for materials such as MOF Ligands, OLED Materials, and other electronic materials.

Role of 3 Fluoro 2 Methoxy 5 Nitroaniline in Medicinal Chemistry Research and Drug Discovery Building Blocks

Design and Synthesis of Bioactive Scaffolds Incorporating the 3-Fluoro-2-methoxy-5-nitroaniline Moiety

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of diverse and complex bioactive scaffolds. The presence of three distinct functional groups—an amine, a nitro group, and a fluoro group—at specific positions on the aromatic ring allows for a variety of chemical transformations. The amine group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The nitro group can be reduced to an amine, which can then undergo further functionalization, or it can participate in nucleophilic aromatic substitution reactions. The fluorine atom can modulate the pKa of the aniline (B41778) nitrogen and influence metabolic stability, while also serving as a potential site for further modification.

While specific examples of bioactive scaffolds derived directly from this compound are not extensively documented in publicly available literature, the general utility of substituted anilines in constructing medicinally relevant cores is well-established. For instance, the aniline moiety is a key component of many kinase inhibitors, and the specific substitutions on the ring play a crucial role in determining binding affinity and selectivity. The strategic incorporation of the this compound moiety into known pharmacophores or novel chemical libraries represents a promising avenue for the discovery of new therapeutic agents.

Precursor for the Synthesis of Pharmaceutical Intermediates

A primary application of this compound in the pharmaceutical industry is its role as a key precursor for the synthesis of more complex pharmaceutical intermediates. The chemical handles present on the molecule allow for sequential and controlled modifications to build up the desired molecular architecture of a drug candidate.

Although detailed synthetic routes for specific commercial drugs originating from this compound are proprietary and not always publicly disclosed, its structural motifs are found in various patented compounds. The general strategy involves the transformation of the nitro and amino groups to introduce new functionalities and build heterocyclic rings, which are common features in many drug molecules.

The table below outlines the potential transformations of the functional groups of this compound, highlighting its versatility as a precursor.

| Functional Group | Potential Transformation | Resulting Functionality/Scaffold |

| Nitro Group (-NO2) | Reduction | Amine (-NH2) |

| Nucleophilic Aromatic Substitution | Varied Substituents | |

| Amine Group (-NH2) | Acylation | Amide (-NHCOR) |

| Alkylation | Secondary/Tertiary Amine (-NHR, -NR2) | |

| Diazotization | Diazonium Salt (-N2+) for further reactions | |

| Cyclization Reactions | Heterocyclic rings (e.g., quinolines, benzimidazoles) | |

| Fluoro Group (-F) | Modulation of Electronics | Enhanced binding affinity, metabolic stability |

| Nucleophilic Aromatic Substitution | (Under harsh conditions) |

Contribution to Structure-Activity Relationship (SAR) Studies of Related Fluorinated Aniline Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological effects of these changes allow medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

While specific SAR studies centered on derivatives of this compound are not widely published, its isomeric relationship with more studied compounds like 4-fluoro-2-methoxy-5-nitroaniline (B580436) allows for valuable comparative analysis. By synthesizing and testing analogs where the positions of the fluoro, methoxy (B1213986), and nitro groups are varied, researchers can probe the specific interactions of these substituents with a biological target.

For example, moving the fluorine atom from the 4-position to the 3-position can have a significant impact on:

Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor. Its position relative to other functional groups will determine the geometry of these interactions.

Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block metabolic oxidation at that position. The location of this metabolic block can be critical for improving a drug's half-life.

The synthesis of a library of compounds based on the this compound scaffold and its comparison with libraries derived from its isomers would provide a comprehensive SAR dataset, guiding the design of more effective and safer drugs.

Development of Novel Inhibitors and Agonists Utilizing the Compound's Structural Features

The unique electronic and steric properties of this compound make it a valuable building block for the development of novel enzyme inhibitors and receptor agonists or antagonists. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating effect of the methoxy and amino groups, creates a distinct charge distribution across the aromatic ring, which can be exploited for specific molecular recognition at a biological target.

While there is a lack of specific examples in the literature of inhibitors or agonists developed directly from this compound, the broader class of substituted anilines is prevalent in many classes of inhibitors, particularly kinase inhibitors. The aniline core often serves as a scaffold to which other functional groups are attached, and these groups are designed to interact with specific amino acid residues in the active site of the target enzyme.

The potential for this compound to serve as a starting point for novel inhibitors is significant. For instance, the amine group could be functionalized to introduce a group that forms a key hydrogen bond with the hinge region of a kinase, a common binding motif for this class of drugs. The substituents on the ring could then be optimized to occupy adjacent hydrophobic pockets and enhance binding affinity.

Exploration of this compound as a Privileged Structure in Drug Design

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. These scaffolds are often found in a variety of approved drugs and natural products, and their identification can provide a valuable starting point for the design of new therapeutic agents.

The concept of whether this compound itself constitutes a privileged structure is an area of ongoing exploration. While the simple aniline ring is a component of many drugs, it is the specific substitution pattern that defines a potentially privileged scaffold. The combination of fluoro, methoxy, and nitro/amino groups on an aniline ring is a recurring motif in medicinal chemistry, suggesting that this arrangement may confer favorable drug-like properties.

For a scaffold to be considered truly privileged, it should ideally be:

Synthetically accessible and readily diversifiable.

Able to present functional groups in a well-defined three-dimensional space.

Possess favorable physicochemical properties, such as good solubility and metabolic stability.

Demonstrate binding to multiple, unrelated protein families.

While there is currently insufficient evidence to definitively classify this compound as a privileged structure, its versatility as a synthetic building block and the presence of its core in various bioactive compounds suggest that it holds significant potential in this regard. Further research, including the synthesis and screening of compound libraries based on this scaffold against a wide range of biological targets, is needed to fully elucidate its status as a privileged structure in drug design.

Future Research Directions and Emerging Paradigms for 3 Fluoro 2 Methoxy 5 Nitroaniline

Integration with Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the pharmaceutical and fine chemical industries. mitsui.compharmafocusamerica.com This shift is driven by the need for more efficient, safer, and scalable manufacturing processes. mitsui.comlonza.com For a molecule like 3-Fluoro-2-methoxy-5-nitroaniline, flow chemistry offers substantial advantages.

Continuous manufacturing replaces large, sequentially managed tanks with a continuous flow of raw materials through a network of pipes (B44673) and microreactors. pharmafocusamerica.comganeshremedies.com This setup provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. ganeshremedies.com The synthesis of nitroaromatic compounds, for instance, often involves nitration, a process known for being exothermic and posing safety risks. substack.com In a continuous flow system, the small reactor volume and high surface-area-to-volume ratio allow for rapid heat dissipation, mitigating the risk of thermal runaways. substack.com

The adoption of flow chemistry for the synthesis of this compound and its derivatives could lead to:

Enhanced Safety: Minimizing the volume of hazardous materials at any given time. substack.com

Improved Yield and Purity: Precise control over reaction conditions can reduce the formation of byproducts. lonza.com

Scalability: Scaling up production is simplified by running the process for longer durations rather than redesigning large-scale reactors. ganeshremedies.com

Process Intensification: Reactions can often be performed at higher temperatures and pressures, accelerating reaction rates without compromising safety. acs.org

The table below compares key aspects of batch versus continuous manufacturing for a hypothetical synthesis involving this compound.

| Feature | Batch Manufacturing | Continuous Flow Manufacturing |

| Process Control | Sequential, less precise control | Real-time, highly precise control |

| Safety | Higher risk with large reagent volumes | Inherently safer with small reactor volumes substack.com |

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation substack.com |

| Scalability | Complex, requires process redesign | Simpler, achieved by extending run time ganeshremedies.com |

| Product Consistency | Potential for batch-to-batch variation | High consistency and quality lonza.com |

This integration facilitates a more agile and cost-effective production model, crucial for specialty chemicals like this compound.

Application in Machine Learning and Artificial Intelligence-Driven Synthesis Design

Plan Novel Synthetic Routes: AI algorithms can propose multiple retrosynthetic disconnections, starting from the target molecule and working backward to identify readily available starting materials. microsoft.comacs.org This can uncover more economical or sustainable synthesis strategies.

Predict Reaction Outcomes: ML models can predict the success and yield of a chemical reaction, saving significant time and resources by avoiding unfeasible experimental pathways. chemai.io

Optimize Reaction Conditions: Autonomous robotic systems, guided by AI, can iteratively perform experiments to find the optimal conditions (e.g., temperature, catalyst, solvent) for a given transformation, accelerating the development process. nih.gov

These AI tools can be categorized as template-based, which use known reaction rules, or template-free, which can "learn" chemical reactivity without predefined rules, potentially leading to the discovery of entirely new reactions. rsc.org The application of these models to a complex target like this compound could significantly shorten the path from conceptualization to production.

| AI/ML Application | Potential Impact on this compound Synthesis |

| Retrosynthesis Planning | Identifies cost-effective and novel pathways from commercial precursors. microsoft.com |

| Reaction Outcome Prediction | Reduces trial-and-error by predicting reaction feasibility and yield. chemai.io |

| Automated Optimization | Rapidly determines optimal reaction conditions for higher efficiency. rsc.org |

| New Reaction Discovery | Uncovers unprecedented transformations for creating unique derivatives. |

Exploration of Novel Reactivity Modalities and Activation Strategies

The functional groups of this compound—the fluoro, methoxy (B1213986), nitro, and amine groups on an aromatic ring—offer multiple sites for chemical modification. Modern synthetic chemistry provides a toolbox of novel activation strategies that can selectively target these groups to create a diverse range of derivatives.

C-F Bond Activation: While traditionally considered highly stable, the carbon-fluorine bond can be activated using specific transition-metal catalysts. This allows the fluorine atom to be replaced with other functional groups, opening up new avenues for derivatization that are not accessible through classical methods. researchgate.net

C-N Bond Activation: The amide bond is notoriously stable, but recent advances in catalysis allow for its cleavage and functionalization. acs.org Similarly, the amine group of the aniline (B41778) can be targeted for novel coupling reactions.

Photocatalysis and Electrochemistry: These techniques use light or electricity, respectively, to drive chemical reactions under mild conditions. benthamdirect.com The photocatalytic reduction of the nitro group in nitroaromatic compounds is a well-studied area and could be precisely controlled to yield either the corresponding amine, azo, or azoxy compounds. benthamdirect.comacs.org Electrochemical methods also offer a green alternative for driving redox reactions on the molecule. acs.org

Directed C-H Activation: The substituents on the aromatic ring can direct the selective functionalization of specific C-H bonds, allowing for the introduction of new groups at precise locations without the need for pre-functionalization. The presence of fluorine can enhance the reactivity of adjacent C-H bonds. researchgate.net

These advanced synthetic methods provide the tools to explore the chemical space around this compound, leading to new molecules with potentially valuable properties.

Bio-conjugation and Chemical Biology Applications

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or nucleic acid. youtube.com Small molecules like this compound can be developed into chemical probes for studying biological systems.

The future in this area involves modifying the structure for specific applications:

Development of Probes: The nitro group can be reduced to an amine, which can then be functionalized with a reactive handle (e.g., an azide (B81097) or alkyne) for "click chemistry." nih.govyoutube.com This would allow the molecule to be easily and selectively attached to biomolecules.

¹⁹F NMR Spectroscopy: The fluorine atom provides a unique spectroscopic signature for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent in biological systems, a ¹⁹F-labeled probe can be tracked in complex biological environments with very high sensitivity and no background signal.

Therapeutic Conjugates: After modification, the molecule could be conjugated to antibodies or other targeting ligands to deliver it to specific cells or tissues. acs.org For example, small molecules can be conjugated to RNA to modulate the immune system's response. frontiersin.org

The versatility of the this compound scaffold makes it an attractive starting point for designing novel tools for chemical biology.

| Feature for Bioconjugation | Potential Application |

| Reducible Nitro Group | Can be converted to an amine for linking to "click" chemistry handles. nih.gov |

| Fluorine Atom | Serves as a reporter for sensitive ¹⁹F NMR studies in biological systems. |

| Aromatic Scaffold | Provides a rigid core for designing probes with specific binding properties. |

| Methoxy Group | Can be modified or used to tune solubility and electronic properties. |

Untapped Potential in Advanced Functional Materials

The electronic and structural characteristics of this compound suggest significant potential in the field of materials science.

Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are renowned for their NLO properties. inoe.roresearchgate.net These materials can alter the frequency of light passing through them and are essential for applications in telecommunications, optical computing, and photonics. The combination of an electron-donating group (amine) and an electron-withdrawing group (nitro) across the aromatic ring creates a "push-pull" system that enhances molecular hyperpolarizability, a key factor for NLO activity. researchgate.net Co-crystallization with other molecules or incorporation into host-guest complexes could further enhance these properties. inoe.rodtic.mil

Functional Polymers: Aniline and its derivatives can be polymerized to create conductive polymers like polyaniline. rsc.orgrsc.org By incorporating this compound as a monomer or co-monomer, new polymers with tailored electronic, optical, and sensory properties could be synthesized. rsc.orgurfu.ru The substituents would influence the polymer's solubility, morphology, and responsiveness to external stimuli like moisture or ammonia. rsc.org

Organic Electronics: The semiconducting properties of aromatic nitro compounds could be harnessed in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorine and methoxy groups allow for fine-tuning of the energy levels (HOMO/LUMO) of the molecule, which is critical for designing efficient electronic materials. nih.gov

Research in this area could lead to the development of next-generation materials with applications in a wide range of technologies.

Collaborative Research Initiatives and Open Science Approaches

The advancement of research on a specialized compound like this compound can be significantly accelerated through collaborative and open-science models. These approaches aim to expand transparency and access to all aspects of the research process. acsopenscience.org

Open Data Repositories: Platforms like ChemRxiv, the Open Science Framework (OSF), and others allow researchers to share pre-prints, datasets, and synthetic protocols freely. acsopenscience.orgchemrxiv.orgosf.io Sharing detailed experimental data for the synthesis and characterization of this compound and its derivatives would prevent duplication of effort and enable other researchers to build upon existing work. acs.org

Collaborative Networks: International research networks, often funded by foundations and government agencies, bring together experts from different fields (e.g., synthetic chemistry, biology, computational science) to tackle complex problems. gavi.orgnih.gov Such collaborations are essential for moving a molecule from initial discovery to practical application, for instance, in drug discovery. schrodinger.com

Open Source Software: The use of open-source software for data analysis, molecular modeling, and even controlling laboratory hardware ensures that the tools of research are accessible to everyone. openmolecules.org

By fostering a culture of collaboration and openness, the scientific community can more effectively and efficiently explore the full potential of this compound, turning a niche chemical into a valuable building block for future innovations. lifechemicals.com

Q & A

Basic Research Question

- NMR Spectroscopy: Use - and -NMR to confirm the positions of fluorine and methoxy groups. For example, the fluorine atom at position 3 causes distinct splitting patterns in aromatic protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (CHFNO) and fragmentation patterns. Electrospray ionization (ESI) is suitable for detecting nitro group stability .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for nitro-containing byproducts .

How can conflicting spectral data (e.g., NMR vs. IR) be resolved when analyzing fluoro-nitroaniline derivatives?

Advanced Research Question

- Cross-Validation: Combine multiple techniques (e.g., -NMR, X-ray crystallography) to resolve ambiguities. For instance, IR peaks at ~1520 cm (NO asymmetric stretch) should align with NMR nitro group shifts .

- Computational Aids: Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, helping assign experimental peaks .

What methodological strategies are recommended for studying the regioselectivity of substitution reactions in this compound?

Advanced Research Question

- Kinetic Studies: Monitor reaction intermediates via time-resolved UV-Vis spectroscopy to identify rate-determining steps.

- Directing Group Analysis: The nitro group at position 5 acts as a meta-director, while fluorine at position 3 influences ortho/para selectivity. Use competitive reactions with halide/nucleophile pairs to map substituent effects .

How can computational modeling predict the biological interactions of this compound with target proteins?

Advanced Research Question

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite can model binding affinities. Parameterize the nitro group’s partial charges using quantum mechanical calculations (e.g., B3LYP/6-31G*) .

- MD Simulations: Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Toxicity Mitigation: Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity of nitroaromatics .

- Storage: Store in amber glass vials at 2–8°C to prevent photodegradation. Avoid contact with reducing agents to minimize explosion risks .

How does pH influence the stability of this compound in aqueous solutions?

Advanced Research Question